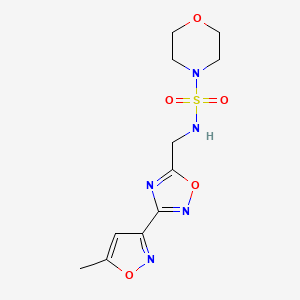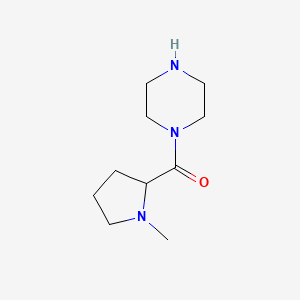
1-(1-Methylpyrrolidine-2-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpyrrolidine-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbon Dioxide Capture
Piperazine compounds, such as aqueous piperazine, have been identified as novel solvents for carbon dioxide (CO2) capture by absorption/stripping. Their major advantage includes resistance to thermal degradation and oxidation, which allows the use of higher temperatures and pressures in the stripper, potentially leading to overall energy savings. A study highlighted that concentrated piperazine solutions demonstrate significant resistance to oxidation compared to other solutions, making them more efficient in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).
Drug Synthesis and Analysis
Piperazine derivatives play a crucial role in the synthesis and analysis of drugs. For instance, a method for determining residual amines used in bulk drug manufacturing involves the use of piperazine derivatives, offering a simple and general approach to ensure the purity and efficacy of pharmaceuticals (Morley, Elrod, Linton, Shaffer, & Krogh, 1997).
Therapeutic Tools
Several piperazine derivatives exhibit central pharmacological activity, making them valuable in developing antipsychotic, antidepressant, and anxiolytic drugs. Their mechanism primarily involves the activation of the monoamine pathway, which is crucial for treating various central nervous system disorders (Brito, Moreira, Menegatti, & Costa, 2018).
Chemical Synthesis and Molecular Design
The versatility of piperazine compounds is further illustrated in their application in chemical synthesis and molecular design. For example, analogues of σ receptor ligand PB28 with added polar functionality and reduced lipophilicity have been developed for potential use as positron emission tomography radiotracers, highlighting the adaptability of piperazine scaffolds in medicinal chemistry (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Safety and Hazards
“1-(1-Methylpyrrolidine-2-carbonyl)piperazine” is classified as a dangerous substance. It is highly flammable and toxic if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
(1-methylpyrrolidin-2-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13/h9,11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYCICQYTOATBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
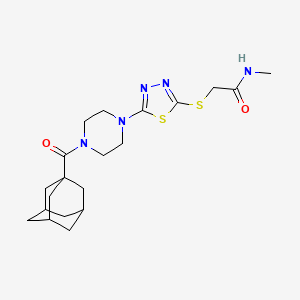
![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)
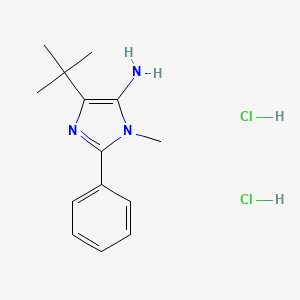
![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)
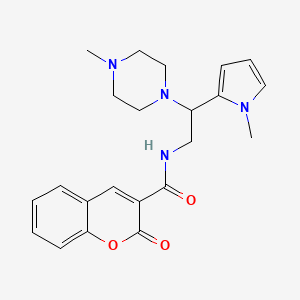



![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2543596.png)
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2543597.png)
![1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2543598.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)
